molecular formula C12H19N3S B13259959 4-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]cyclohexan-1-amine

4-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]cyclohexan-1-amine

Cat. No.: B13259959
M. Wt: 237.37 g/mol
InChI Key: QNZDGEDXFLCJFN-UHFFFAOYSA-N
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Description

4-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]cyclohexan-1-amine is a chemical compound with the molecular formula C12H20N3S It is characterized by the presence of a cyclohexane ring bonded to an amine group and a sulfanyl group attached to a dimethylpyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]cyclohexan-1-amine typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with cyclohexanone oxime under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as recrystallization or chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form a cyclohexylamine derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexylamine derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]cyclohexan-1-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a biological response. For example, it may bind to bacterial enzymes, disrupting their function and resulting in antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]aniline
  • 4-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]methylbenzohydrazide

Uniqueness

4-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]cyclohexan-1-amine is unique due to its specific structural features, such as the cyclohexane ring and the combination of sulfanyl and amine groups

Properties

Molecular Formula

C12H19N3S

Molecular Weight

237.37 g/mol

IUPAC Name

4-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexan-1-amine

InChI

InChI=1S/C12H19N3S/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11/h7,10-11H,3-6,13H2,1-2H3

InChI Key

QNZDGEDXFLCJFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC2CCC(CC2)N)C

Origin of Product

United States

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